molecular formula C18H21N3O2S B5635763 {1-[(2-propyl-1,3-thiazol-4-yl)carbonyl]-3-piperidinyl}(2-pyridinyl)methanone

{1-[(2-propyl-1,3-thiazol-4-yl)carbonyl]-3-piperidinyl}(2-pyridinyl)methanone

Cat. No. B5635763
M. Wt: 343.4 g/mol
InChI Key: VSEAXWNUEKZFJI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of complex molecules like "{1-[(2-propyl-1,3-thiazol-4-yl)carbonyl]-3-piperidinyl}(2-pyridinyl)methanone" involves multi-step chemical reactions, starting from basic organic compounds to achieve the desired chemical structure. Studies on related compounds demonstrate methodologies that can be adapted for the synthesis, involving amidation, Friedel-Crafts acylation, and specific substitution reactions to introduce various functional groups into the molecule. The overall yield and the purity of the product depend on the optimization of each step, which can be characterized by spectroscopic techniques and confirmed by X-ray diffraction studies (Zheng Rui, 2010).

Molecular Structure Analysis

The molecular structure of compounds similar to "this compound" has been extensively studied using X-ray crystallography. These studies reveal that the piperidine ring often adopts a chair conformation, with the geometry around certain atoms (such as sulfur in thiazole rings) being distorted tetrahedral. Intramolecular hydrogen bonding plays a significant role in stabilizing the molecule's conformation. The detailed molecular structure provides insight into the potential reactivity and interaction with biological targets (S. Naveen et al., 2015).

Chemical Reactions and Properties

The reactivity of "this compound" includes its ability to undergo various chemical reactions, such as nucleophilic substitutions, additions, and ring-closure reactions, which can modify its structure and, consequently, its biological activity. These reactions are influenced by the presence of functional groups in the molecule, providing a pathway to synthesize derivatives with enhanced properties or reduced toxicity (M. Shahana & A. Yardily, 2020).

Physical Properties Analysis

The physical properties of "this compound" and its derivatives, such as solubility, melting point, and crystal structure, are crucial for understanding its behavior in different environments. These properties are determined by the compound's molecular structure and are essential for predicting its stability, formulation potential, and interaction with biological systems. The crystal structure analysis provides insights into the intermolecular interactions that can affect the compound's physical properties (C. S. Karthik et al., 2021).

Chemical Properties Analysis

The chemical properties of "this compound" are defined by its reactivity towards other chemical entities, its stability under various conditions, and its potential to participate in biochemical interactions. Studies on similar compounds have shown that these properties can be elucidated through spectroscopic methods and quantum chemical calculations, which help in understanding the electron distribution within the molecule and predict its reactivity pattern. Theoretical studies, including density functional theory (DFT) calculations, provide a deeper understanding of the molecular orbitals' energies and the potential sites for chemical interactions (P. Huang et al., 2021).

properties

IUPAC Name

[1-(2-propyl-1,3-thiazole-4-carbonyl)piperidin-3-yl]-pyridin-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O2S/c1-2-6-16-20-15(12-24-16)18(23)21-10-5-7-13(11-21)17(22)14-8-3-4-9-19-14/h3-4,8-9,12-13H,2,5-7,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSEAXWNUEKZFJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC(=CS1)C(=O)N2CCCC(C2)C(=O)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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